molecular formula C11H8BrNO3 B1409645 Ethyl 2-bromo-4-cyano-5-formylbenzoate CAS No. 1805406-87-4

Ethyl 2-bromo-4-cyano-5-formylbenzoate

Cat. No.: B1409645
CAS No.: 1805406-87-4
M. Wt: 282.09 g/mol
InChI Key: HMYKYIHMHQXGPF-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-5-formylbenzoate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol. This compound is characterized by the presence of bromine, cyano, and formyl functional groups attached to a benzoate ester. It is widely used in scientific research due to its multifaceted properties and versatility in various experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of Ethyl 2-bromo-4-cyano-5-formylbenzoate may involve large-scale bromination and subsequent functionalization reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-5-formylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Addition Reactions: The cyano group can participate in addition reactions to form amides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-formylbenzoate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-5-formylbenzoate involves its interaction with specific molecular targets and pathways. The bromine, cyano, and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways, enzyme activity, and other molecular processes.

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-5-formylbenzoate can be compared with similar compounds such as Ethyl 4-bromo-2-cyano-5-formylbenzoate and Ethyl 4-bromo-5-cyano-2-formylbenzoate. These compounds share similar functional groups but differ in the positions of these groups on the benzoate ring. The unique arrangement of functional groups in this compound contributes to its distinct reactivity and applications.

List of Similar Compounds

  • Ethyl 4-bromo-2-cyano-5-formylbenzoate
  • Ethyl 4-bromo-5-cyano-2-formylbenzoate

These similar compounds can be used in comparative studies to understand the influence of functional group positioning on chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-8(6-14)7(5-13)4-10(9)12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYKYIHMHQXGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-4-cyano-5-formylbenzoate
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